1-[4-(Piperidine-4-carbonyl)piperazin-1-yl]ethan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Piperidine-4-carbonyl)piperazin-1-yl]ethan-1-one hydrochloride is a chemical compound with the molecular formula C12H21N3O2·HCl and a molecular weight of 275.78 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-[4-(Piperidine-4-carbonyl)piperazin-1-yl]ethan-1-one hydrochloride involves several steps. One common synthetic route includes the reaction of piperazine with piperidine-4-carbonyl chloride in the presence of a base to form the intermediate compound, which is then acetylated to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require temperature control to optimize the yield.
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but with optimized conditions for higher efficiency and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
1-[4-(Piperidine-4-carbonyl)piperazin-1-yl]ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(Piperidine-4-carbonyl)piperazin-1-yl]ethan-1-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is utilized in the study of biological processes and as a tool in biochemical assays.
Mechanism of Action
The mechanism of action of 1-[4-(Piperidine-4-carbonyl)piperazin-1-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[4-(Piperidine-4-carbonyl)piperazin-1-yl]ethan-1-one hydrochloride can be compared with other similar compounds, such as:
1-(Piperazin-1-yl)ethan-1-one: This compound has a similar structure but lacks the piperidine-4-carbonyl group, resulting in different chemical and biological properties.
1-Boc-4-(4-piperidinyl)-piperazine: This compound contains a Boc-protected piperazine group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-[4-(piperidine-4-carbonyl)piperazin-1-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2.ClH/c1-10(16)14-6-8-15(9-7-14)12(17)11-2-4-13-5-3-11;/h11,13H,2-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTROPAOAOAGAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.